molecular formula C8H11N3 B2892002 4-(Azetidin-1-yl)-2-methylpyrimidine CAS No. 1849328-98-8

4-(Azetidin-1-yl)-2-methylpyrimidine

Cat. No.: B2892002
CAS No.: 1849328-98-8
M. Wt: 149.197
InChI Key: ZJOSDMDSXWYAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-yl)-2-methylpyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-2-methylpyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine ring. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction being carried out at elevated temperatures (e.g., 60°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-2-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms of the compound, and substitution reactions may result in substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-(Azetidin-1-yl)-2-methylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine and pyrimidine rings, which imparts distinct chemical and biological properties that are not found in other compounds with only one of these rings.

Properties

IUPAC Name

4-(azetidin-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-7-9-4-3-8(10-7)11-5-2-6-11/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOSDMDSXWYAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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